Methyl3-amino-5-(hydroxymethyl)pyridine-2-carboxylatehydrochloride
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Overview
Description
Methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride is a chemical compound with a pyridine ring structure. It is known for its potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride typically involves the reaction of 3-amino-5-(hydroxymethyl)pyridine-2-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3-carboxy-5-(hydroxymethyl)pyridine-2-carboxylate.
Reduction: 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxymethyl and amino groups play a crucial role in forming hydrogen bonds and electrostatic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate.
- 3-amino-5-(hydroxymethyl)pyridine-2-carboxylic acid.
- Methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate sulfate .
Uniqueness
Methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility in water and other polar solvents. This property makes it more suitable for biological and medicinal applications compared to its non-salt counterparts.
Properties
Molecular Formula |
C8H11ClN2O3 |
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Molecular Weight |
218.64 g/mol |
IUPAC Name |
methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-13-8(12)7-6(9)2-5(4-11)3-10-7;/h2-3,11H,4,9H2,1H3;1H |
InChI Key |
KGKXPUFLIVEZJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)CO)N.Cl |
Origin of Product |
United States |
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